2,3-Dichloro-N-methylmaleimide

Description

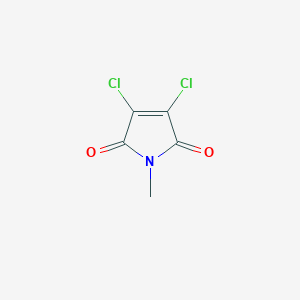

Structure

3D Structure

Properties

IUPAC Name |

3,4-dichloro-1-methylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NO2/c1-8-4(9)2(6)3(7)5(8)10/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOLPWAVSYVLMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(C1=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80149981 | |

| Record name | Maleimide, 2,3-dichloro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123-61-1 | |

| Record name | 2,3-Dichloro-N-methylmaleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1123-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maleimide, 2,3-dichloro-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyldichloromaleimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222494 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Maleimide, 2,3-dichloro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dichloro-1-methyl-1H-pyrrole-2,5-dione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5ARQ6B32V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: A Versatile Electrophilic Scaffold for Synthesis and Bioconjugation

An In-Depth Technical Guide to 2,3-Dichloro-N-methylmaleimide

This compound is a halogenated cyclic imide that has emerged as a powerful and versatile building block in both synthetic chemistry and the life sciences. As a member of the maleimide family, its core reactivity is centered on the electrophilic carbon-carbon double bond, making it a prime candidate for reactions with nucleophiles. However, the presence of two chlorine atoms profoundly influences its chemical behavior, creating a unique trifecta of reactivity: Michael addition, susceptibility to cross-coupling reactions, and participation in cycloadditions.

This guide, intended for researchers in chemistry and drug development, provides a comprehensive overview of this compound, detailing its fundamental properties, key reactions, and applications. We will delve into its utility as a covalent modifier of proteins and as a scaffold for the synthesis of complex, polysubstituted heterocyclic compounds, offering both mechanistic insights and practical experimental guidance.

Section 1: Core Chemical and Physical Properties

This compound is a solid at room temperature and is stable under recommended storage conditions.[1] Its core identifiers and physicochemical properties are essential for its effective use in experimental design.

| Property | Value | Source(s) |

| CAS Number | 1123-61-1 | [2][3][4] |

| IUPAC Name | 3,4-dichloro-1-methylpyrrole-2,5-dione | [4] |

| Molecular Formula | C₅H₃Cl₂NO₂ | [2][3] |

| Molecular Weight | 179.99 g/mol | [2] |

| Melting Point | 94 - 96 °C | [1] |

| Appearance | Solid | [5] |

| Synonyms | N-Methyl-2,3-dichloromaleimide | [2][3][6] |

Section 2: Synthesis and Key Reaction Modalities

The synthetic utility of this compound stems from its multiple reactive sites. The electron-withdrawing nature of the two carbonyl groups and the two chlorine atoms renders the double bond highly electrophilic, while the carbon-chlorine bonds provide handles for metal-catalyzed transformations.

General synthetic routes to substituted maleimides often involve the condensation of a primary amine with maleic anhydride, followed by a cyclization/dehydration step.[7] For dihalomaleimides, palladium-catalyzed cross-coupling reactions offer a powerful method for creating unsymmetrical 3,4-disubstituted derivatives from a common starting material.[8]

The primary reaction pathways that make this compound a valuable tool are:

-

Thiol-Michael Addition: The compound readily reacts with thiols, such as the side chain of cysteine residues in proteins, via a conjugate addition mechanism. This forms a stable thioether bond, making it an effective tool for bioconjugation.[9][10]

-

Palladium-Catalyzed Cross-Coupling: The two vinyl chloride moieties can be sequentially or simultaneously substituted using various organometallic reagents (e.g., organoindium or organotin compounds) in the presence of a palladium catalyst.[8] This allows for the programmed installation of diverse alkyl, aryl, or heteroaryl groups.

-

Diels-Alder Reaction: As a potent dienophile, the maleimide core can participate in [4+2] cycloaddition reactions with conjugated dienes to form complex bicyclic structures.[11][12]

Section 3: Applications in Research and Drug Development

The unique reactivity profile of this compound makes it a valuable reagent in modern chemical biology and medicinal chemistry.

Covalent Probe and Inhibitor Development

The selective modification of proteins with small molecules is a cornerstone of chemical biology and drug discovery.[13] Functional amino acids, such as cysteine, often exhibit heightened nucleophilicity and can be targeted by reactive electrophiles.[13] Maleimides are among the most widely used electrophiles for targeting cysteine residues.[9][10]

This compound can be used to covalently label and inhibit proteins that rely on a functional cysteine for their activity. The presence of chlorine atoms can modulate the electrophilicity of the maleimide double bond, potentially fine-tuning its reactivity and selectivity. This strategy is central to the design of targeted covalent inhibitors, which can offer enhanced potency and prolonged duration of action. The term "Magic Chloro" has been used to describe the profound, sometimes unexpected, improvements in potency and pharmacokinetic properties when a chlorine atom is introduced into a drug candidate.[14]

Scaffold for Synthesis of Bioactive Heterocycles

Heterocyclic compounds form the structural core of a vast number of approved drugs.[15] The ability to rapidly generate libraries of diverse, polysubstituted heterocycles is therefore a key objective in drug discovery. Using palladium-catalyzed cross-coupling reactions, this compound serves as an ideal starting point for creating highly decorated maleimide derivatives.[8] This allows for systematic exploration of the chemical space around the maleimide core, enabling the optimization of structure-activity relationships for new therapeutic agents.

Section 4: Experimental Protocol: Covalent Labeling of a Cysteine-Containing Peptide

This protocol provides a representative workflow for labeling a model peptide containing a single cysteine residue with this compound. This procedure is foundational for more complex applications, such as labeling proteins or developing activity-based probes.

Rationale: The reaction is performed in a phosphate buffer at a pH of ~7.4. This pH is a compromise: it is high enough to ensure a significant population of the cysteine thiol is in its more nucleophilic thiolate form (R-S⁻), but not so high as to promote significant hydrolysis of the maleimide ring. A slight excess of the maleimide reagent is used to drive the reaction to completion. The reaction is monitored by LC-MS to track the consumption of the starting peptide and the formation of the desired conjugate.

Materials:

-

Cysteine-containing peptide (e.g., Ac-Cys-Gly-NH₂)

-

This compound (DCMN)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate Buffer (100 mM, pH 7.4)

-

Quenching reagent (e.g., 1 M Dithiothreitol, DTT)

-

LC-MS system for reaction monitoring

-

RP-HPLC system for purification

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 1 mM stock solution of the cysteine-containing peptide in the phosphate buffer.

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add 100 µL of the 1 mM peptide solution.

-

Add 12 µL of the 10 mM DCMN stock solution (this provides a 1.2-fold molar excess of the labeling reagent).

-

Vortex gently to mix. The final concentration of the peptide will be approximately 0.89 mM.

-

-

Incubation:

-

Allow the reaction to proceed at room temperature for 1 hour. Protect the reaction from light if working with fluorescently-tagged molecules.

-

-

Reaction Monitoring (Optional but Recommended):

-

At t=0 and t=60 min, take a 5 µL aliquot of the reaction mixture, dilute it 1:100 in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid), and analyze by LC-MS.

-

Look for the disappearance of the starting peptide mass and the appearance of a new mass corresponding to [Peptide + DCMN - HCl]. The reaction proceeds via an addition-elimination mechanism.

-

-

Quenching:

-

Once the reaction is complete, add a 10-fold molar excess of a quenching reagent like DTT to consume any remaining unreacted DCMN.

-

-

Purification:

-

Purify the labeled peptide from the reaction mixture using reverse-phase HPLC (RP-HPLC) with a suitable gradient of water/acetonitrile containing 0.1% trifluoroacetic acid.

-

-

Analysis and Storage:

-

Confirm the identity and purity of the final product by LC-MS and/or NMR spectroscopy.[16]

-

Lyophilize the pure fractions and store the labeled peptide at -20°C or -80°C.

-

Section 5: Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

-

Hazard Identification: The compound is classified as acutely toxic and is fatal if swallowed.[6] It causes severe skin burns and eye damage and may cause an allergic skin reaction.[1] It is a corrosive solid.[1][17]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1] Work should be conducted in a certified chemical fume hood to avoid inhalation of dust.[18]

-

Handling: Avoid creating dust.[1] Do not eat, drink, or smoke when using this product.[1][18] Ensure thorough ventilation.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][18] Store locked up.[17][18]

-

Disposal: Dispose of waste material through a licensed professional waste disposal service.[1] Do not allow the product to enter drains.

Conclusion

This compound is far more than a simple halogenated derivative. It is a multifunctional chemical tool whose distinct reactive handles—the electrophilic double bond and the two vinyl chlorides—can be addressed with orthogonal reaction strategies. For drug discovery professionals and chemical biologists, it offers a robust platform for constructing covalent inhibitors, developing chemical probes, and synthesizing novel heterocyclic scaffolds. A thorough understanding of its properties, reactivity, and handling requirements is crucial to fully and safely exploit its significant potential in advancing scientific research.

References

- Synchem. This compound. URL: https://www.synchem.de/product/hs2-b008/2-3-dichloro-n-methylmaleimide

- Shanghai Witofly Chemical Co.,Ltd. This compound|1123-61-1. URL: https://www.witofly.com/proshow-2234976.html

- P&S Chemicals. Product information, this compound. URL: https://ps-chemicals.com/product/23-dichloro-n-methylmaleimide/

- PubChem. This compound | C5H3Cl2NO2 | CID 14293. URL: https://pubchem.ncbi.nlm.nih.gov/compound/14293

- Safety Data Sheet. N-Methylmaleimide. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/389412

- Fisher Scientific. SAFETY DATA SHEET - N-Methylmaleimide. URL: https://www.fishersci.com/sds/02125/L00437

- Sigma-Aldrich. SAFETY DATA SHEET - N-methylmaleimide. URL: https://www.sigmaaldrich.com/sds/aldrich/389412

- Thermo Fisher Scientific. SAFETY DATA SHEET - N-Methylmaleimide. URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LSG/SDS/L00437_CN.pdf

- Sigma-Aldrich. SAFETY DATA SHEET - Poly(ethylene glycol) methyl ether maleimide. URL: https://www.sigmaaldrich.com/sds/aldrich/731765

- PubChemLite. This compound (C5H3Cl2NO2). URL: https://pubchemlite.deepchem.io/compound/14293

- Sigma-Aldrich. 2,3-Dichloro-N-phenylmaleimide 3876-05-9. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/652078

- Baud, M. G. J., et al. (2018). Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/29901874/

- CymitQuimica. CAS 541-59-3: Maleimide. URL: https://www.cymitquimica.com/cas/541-59-3

- Sigma-Aldrich. 2,3-Dibromo-N-methylmaleimide 99% 3005-27-4. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/595934

- ResearchGate. Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies | Request PDF. URL: https://www.researchgate.

- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 2 3-DICHLORO-N-PHENYLMALEIMIDE. URL: https://www.chemicalbook.com/ShowMSDSDetail.aspx?

- ChemicalBook. 3876-05-9(2 3-DICHLORO-N-PHENYLMALEIMIDE) Product Description. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6717586.htm

- ResearchGate. Synthesis of the Formal Diels-Alder Adducts of N-substituted Dehydromaleimides and Anthracene. URL: https://www.researchgate.net/publication/228678280_Synthesis_of_the_Formal_Diels-Alder_Adducts_of_N-substituted_Dehydromaleimides_and_Anthracene

- Organic Chemistry Portal. Synthesis of maleimides. URL: https://www.organic-chemistry.org/synthesis/heterocycles/maleimides.shtm

- Shannon, D. A., & Weerapana, E. (2015). Covalent protein modification: the current landscape of residue-specific electrophiles. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/25461720/

- The Royal Society of Chemistry. Diels-Alder reaction of N-phenylmaleimide with in situ generated buta-1,3- diene. URL: https://www.rsc.

- Doveston, R. G., et al. (2021). Cooperative stabilisation of 14-3-3σ protein–protein interactions via covalent protein modification. Chemical Science (RSC Publishing). URL: https://pubs.rsc.org/en/content/articlelanding/2021/sc/d1sc03889k

- Arkat USA. Diels-Alder cycloaddition reactions of 1,1-dichloro-2,3,4,5. URL: https://arkat-usa.org/arkivoc-journal/browse-arkivoc/2007/iii/as-2275jp/

- ResearchGate. Approaches to covalent protein modification in chemical biology and drug discovery. URL: https://www.researchgate.net/figure/Approaches-to-covalent-protein-modification-in-chemical-biology-and-drug-discovery-a_fig1_366164222

- Semantic Scholar. Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction. URL: https://www.semanticscholar.org/paper/Synthesis-of-substituted-N-phenylmaleimides-and-in-Hardy-Ghorbani/6d3d4b68427f7158c89c83691a3299c85589a117

- Dow, M., et al. (2023). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/37014902/

- MDPI. Recent Advances: Heterocycles in Drugs and Drug Discovery. URL: https://www.mdpi.com/1420-3049/29/17/3932

- MDPI. Current NMR Techniques for Structure-Based Drug Discovery. URL: https://www.mdpi.com/1422-0067/23/23/14981

- PubMed Central. Exploring of N-phthalimide-linked 1,2,3-triazole analogues with promising anti-SARS-CoV-2 activity: synthesis, biological screening, and molecular modelling studies. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11158025/

Sources

- 1. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 2. synchem.de [synchem.de]

- 3. This compound|1123-61-1-Shanghai Witofly Chemical Co.,Ltd [witofly.com]

- 4. pschemicals.com [pschemicals.com]

- 5. CAS 541-59-3: Maleimide | CymitQuimica [cymitquimica.com]

- 6. This compound | C5H3Cl2NO2 | CID 14293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Maleimide synthesis [organic-chemistry.org]

- 9. Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. arkat-usa.org [arkat-usa.org]

- 13. Covalent protein modification: the current landscape of residue-specific electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent Advances: Heterocycles in Drugs and Drug Discovery [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis and Purification of 2,3-Dichloro-N-methylmaleimide

This guide provides a comprehensive, scientifically-grounded framework for the synthesis, purification, and characterization of 2,3-Dichloro-N-methylmaleimide. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, ensuring a robust and reproducible methodology.

Introduction: The Significance of a Versatile Chemical Intermediate

This compound is a valuable reagent and building block in organic synthesis. The dichloromaleimide scaffold is utilized in the development of novel materials and as an intermediate for creating more complex molecules, including potential non-metallic oxidation catalysts.[1] The high reactivity of the carbon-carbon double bond and the susceptibility of the chlorine atoms to nucleophilic substitution make it a versatile platform for constructing a diverse range of chemical entities. This guide presents a reliable method for its preparation and purification to a high degree of purity, essential for subsequent applications.

Section 1: The Synthetic Rationale: A Mechanistic Perspective

The synthesis of this compound is fundamentally a two-stage process, often conducted in a single pot: the nucleophilic attack of a primary amine on an acid anhydride, followed by an intramolecular cyclization and dehydration to form the imide ring.

The Core Reaction: The process begins with the reaction between 2,3-Dichloromaleic anhydride and methylamine.[1][2]

-

Nucleophilic Acyl Addition: The lone pair of electrons on the nitrogen atom of methylamine (the nucleophile) attacks one of the electrophilic carbonyl carbons of the 2,3-Dichloromaleic anhydride. This opens the anhydride ring to form a maleamic acid intermediate, specifically N-methyl-2,3-dichloromaleamic acid.[3][4]

-

Intramolecular Cyclization (Imidization): The carboxylic acid group of the intermediate is then dehydrated, typically by heating in the presence of a dehydrating agent (like acetic anhydride) or simply by heating in a suitable solvent. This prompts an intramolecular nucleophilic attack by the amide nitrogen onto the carboxylic acid carbon, eliminating a molecule of water and forming the stable five-membered imide ring.[5][6]

The choice of methylamine as the nitrogen source is critical; as a primary amine, it possesses the two hydrogen atoms necessary for the formation of the intermediate amide and the subsequent elimination of water to form the imide.

Section 2: Synthesis Protocol: A Validated Step-by-Step Methodology

This protocol is designed to be self-validating, with clear checkpoints and expected observations. It is adapted from established procedures for the synthesis of similar N-substituted dichloromaleimides.[7]

Materials and Reagents

| Reagent | CAS No. | Molecular Wt. | Purpose |

| 2,3-Dichloromaleic anhydride | 1122-17-4 | 166.95 g/mol | Starting Material |

| Methylamine (40% in H₂O) | 74-89-5 | 31.06 g/mol | Nitrogen Source |

| Glacial Acetic Acid | 64-19-7 | 60.05 g/mol | Solvent/Catalyst |

| Sodium Acetate (anhydrous) | 127-09-3 | 82.03 g/mol | Catalyst/Base |

| Deionized Water | 7732-18-5 | 18.02 g/mol | Precipitation |

| Ethanol | 64-17-5 | 46.07 g/mol | Recrystallization |

Equipment

-

250 mL three-neck round-bottom flask

-

Reflux condenser and heating mantle

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware

Experimental Procedure

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, combine 2,3-Dichloromaleic anhydride (16.7 g, 0.1 mol) and anhydrous sodium acetate (4.1 g, 0.05 mol) in glacial acetic acid (100 mL).

-

Reagent Addition: Begin stirring the mixture. Slowly add a solution of methylamine (8.5 mL of 40% solution in water, approx. 0.11 mol) dropwise via the dropping funnel over 20-30 minutes. An exothermic reaction will be observed.

-

Causality: Slow, dropwise addition is crucial to control the initial exothermic reaction between the amine and anhydride, preventing side reactions and ensuring a controlled temperature profile. A slight excess of the amine ensures complete consumption of the limiting anhydride reagent.

-

-

Reaction to Completion: After the addition is complete, heat the reaction mixture to 80-90°C using a heating mantle. Maintain this temperature with stirring for 2-3 hours.

-

In-Process Control: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) until the starting anhydride spot disappears.

-

Causality: Heating provides the necessary activation energy for the intramolecular cyclization and dehydration of the maleamic acid intermediate to form the final imide product.

-

-

Product Precipitation: Allow the reaction mixture to cool to room temperature. Pour the cooled, dark solution slowly into a beaker containing 500 mL of ice-cold deionized water while stirring vigorously.

-

Causality: this compound is an organic compound with low solubility in water. Pouring the reaction mixture into water causes the product to precipitate out of the solution, while the acetic acid, sodium acetate, and any excess methylamine remain dissolved in the aqueous phase.

-

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with two portions of cold deionized water (2 x 100 mL) to remove residual acids and salts.

-

Drying: Dry the crude product in a vacuum oven at 50°C or air-dry to a constant weight. A light tan or off-white solid is the expected crude product.

Section 3: Purification via Recrystallization

Recrystallization is a powerful technique to purify solid compounds.[8] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures.[9]

Recrystallization Protocol

-

Solvent Selection: Ethanol is an effective solvent for the recrystallization of many maleimide derivatives.[7] It effectively dissolves the compound when hot and allows for good crystal recovery upon cooling.

-

Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling (using a hot plate) with swirling. Continue to add small portions of hot ethanol until the solid has just completely dissolved.

-

Causality: Using the minimum amount of hot solvent is critical for maximizing the yield. Adding excess solvent will result in a significant portion of the product remaining dissolved even after cooling.[10]

-

-

Decoloration (Optional): If the hot solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-boil the solution for a few minutes.

-

Causality: Activated charcoal has a high surface area that adsorbs colored impurities.[11] This step must be done carefully on a slightly cooled solution to prevent violent boiling over.

-

-

Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal or any insoluble impurities.

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, well-defined crystals.

-

Causality: Slow cooling promotes the formation of a pure crystalline lattice, excluding impurity molecules. Rapid cooling can trap impurities within the crystal structure.[9]

-

-

Complete Crystallization: Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[11]

-

Final Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.

-

Drying: Dry the pure crystals in a vacuum oven at 50°C to a constant weight.

Section 4: Characterization and Quality Control

Post-synthesis, it is imperative to verify the identity and purity of the final product.

Analytical Data Summary

| Property | Expected Value | Method |

| Molecular Formula | C₅H₃Cl₂NO₂ | - |

| Molecular Weight | 179.99 g/mol | Mass Spectrometry |

| Appearance | White to light-yellow crystalline solid | Visual Inspection |

| Melting Point | ~115-118 °C (literature varies) | Melting Point Apparatus |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~3.15 (s, 3H, -NCH₃) | NMR Spectroscopy |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~25 (-NCH₃), ~130 (Cl-C=C-Cl), ~165 (C=O) | NMR Spectroscopy |

Note: NMR chemical shifts (δ) are approximate and can vary slightly based on solvent and instrument calibration.

Expert Interpretation:

-

Melting Point: A sharp, narrow melting point range is a strong indicator of high purity. Impurities typically depress and broaden the melting point range.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be very simple, showing a single sharp peak (a singlet) corresponding to the three equivalent protons of the methyl group attached to the nitrogen atom.[12][13] The absence of other signals confirms the high purity of the compound.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should show three distinct signals: one for the methyl carbon, one for the two equivalent olefinic carbons attached to chlorine, and one for the two equivalent carbonyl carbons of the imide ring.[14]

Section 5: Safety and Hazard Management

All work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

2,3-Dichloromaleic Anhydride: Causes serious eye irritation and may cause skin and respiratory irritation.[15][16] It is moisture-sensitive.

-

Methylamine: Flammable and toxic if inhaled. It causes skin irritation and serious eye damage.

-

Acetic Acid: Corrosive and causes severe skin burns and eye damage.

-

Waste Disposal: All chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[17][18]

By adhering to this comprehensive guide, researchers can confidently synthesize and purify this compound with a high degree of success and purity, enabling its effective use in further scientific endeavors.

References

- Vertex AI Search Result. (2016). Improved procedure for the synthesis of N-substituted 3,4-dichloromaleimides. Google Cloud.

- PrepChem. (n.d.). Synthesis of 2,3-dichloro-N-(o-difluoromethoxyphenyl)maleimide. PrepChem.com.

- Fisher Scientific. (2015). SAFETY DATA SHEET: 2,3-Dichloromaleic anhydride, 97%. Fisher Scientific.

- Fisher Scientific. (2015). SAFETY DATA SHEET: 2,3-Dimethylmaleic anhydride. Fisher Scientific.

- Nagiyev, Y., & Zeynalov, E. (2023). Synthesis of N-Substituted Dichlormaleinimides and Their Testing as Potential Non-Metallic Oxidation Catalysts. In Advanced Polymer Structures. Apple Academic Press.

- Sigma-Aldrich. (2025).

- Sigma-Aldrich. (n.d.). 2,3-Dichloro-N-phenylmaleimide. Sigma-Aldrich.

- Apollo Scientific. (2023). SAFETY DATA SHEET: 2,3-Dimethylmaleic anhydride. Apollo Scientific.

- Carl ROTH. (n.d.).

- Chemistry LibreTexts. (2023). Reactions of Acid Anhydrides with Nitrogen Compounds. Chemistry LibreTexts.

- Wiley Online Library. (n.d.). Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids. Wiley Online Library.

- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.

- Chemguide. (n.d.). acid anhydrides with ammonia or primary amines. Chemguide.

- MIT Digital Lab Techniques Manual. (2010).

- YouTube. (2022). Recrystallization and Melting Point Analysis. YouTube.

- Semantic Scholar. (n.d.). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction. Semantic Scholar.

- YouTube. (2007).

- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- YouTube. (2021).

- Organic Syntheses. (n.d.). N-Phenylmaleimide. Organic Syntheses Procedure.

- PubChem. (n.d.). Dichloromaleic anhydride. PubChem.

- ResearchGate. (2014). 1 H NMR spectra of 2,5-dichloro-3,6-bis-methylamino-[18][20]benzoquinone.

Sources

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. prepchem.com [prepchem.com]

- 8. mt.com [mt.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 15. fishersci.com [fishersci.com]

- 16. Dichloromaleic anhydride | C4Cl2O3 | CID 70728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to 2,3-Dichloro-N-methylmaleimide: Properties, Reactivity, and Applications in Bioconjugation

Executive Summary

2,3-Dichloro-N-methylmaleimide is a potent chemical reagent distinguished by its highly electrophilic carbon-carbon double bond, a feature conferred by the two vicinal chlorine atoms. This structural motif renders it exceptionally reactive towards nucleophiles, most notably the thiol groups of cysteine residues within proteins and peptides. This guide provides a comprehensive technical overview of its physicochemical properties, delves into the mechanistic details of its reactivity, and presents its primary application as a superior tool for bioconjugation. We will explore the rationale behind its use in site-specific protein modification, provide detailed experimental protocols for its implementation, and discuss its broader utility in chemical biology and drug development. This document is intended for researchers and scientists seeking to leverage this powerful molecule for creating precisely engineered bioconjugates.

Physicochemical and Structural Properties

This compound is a derivative of maleimide, a five-membered heterocyclic imide. The presence of two electron-withdrawing chlorine atoms directly on the alkene bond is the defining structural feature, which dictates its chemical behavior.

| Property | Value | Source(s) |

| IUPAC Name | 3,4-dichloro-1-methylpyrrole-2,5-dione | [1] |

| Molecular Formula | C₅H₃Cl₂NO₂ | [1][2][3] |

| Molecular Weight | 179.99 g/mol | [1][2][4] |

| Monoisotopic Mass | 178.9540837 Da | [1][3] |

| CAS Number | 1123-61-1 | [1][2] |

| Appearance | Typically a white to off-white solid | N/A |

The core pyrrole-2,5-dione ring is planar, and the two carbonyl groups, along with the chlorine atoms, withdraw electron density from the double bond. This severe polarization makes the β-carbon exceptionally electrophilic and primed for nucleophilic attack.

The Chemistry of a Dichloro-Activated Alkene: Reactivity and Mechanism

The utility of this compound stems from its predictable yet highly favorable reactivity with thiols. This reaction is a cornerstone of modern bioconjugation chemistry.

The Thiol-Maleimide Reaction: A Michael Addition

The fundamental reaction is a Michael-type addition.[5][6] For this reaction to proceed efficiently, the thiol group (R-SH) of a cysteine residue must be in its deprotonated, more nucleophilic thiolate form (R-S⁻).[7][8] The reaction kinetics are therefore highly dependent on pH; operating at a pH slightly above the pKa of the cysteine thiol (typically ~8.5, but can vary based on the local protein environment) ensures a sufficient concentration of the reactive thiolate anion.[7][9]

The Dichloro-Advantage: Enhanced Reactivity and Versatility

Compared to standard N-substituted maleimides, the 2,3-dichloro substitution provides two key advantages:

-

Accelerated Kinetics: The potent electron-withdrawing effect of the two chlorine atoms drastically increases the electrophilicity of the double bond. This leads to significantly faster reaction rates with thiols, allowing for efficient conjugation at lower reagent concentrations or shorter reaction times.

-

Potential for Dual Reactivity: The chlorine atoms can act as leaving groups. After the initial Michael addition of a thiol, a second nucleophile can potentially displace one of the chlorine atoms. This opens the door for using this compound as a heterobifunctional or homobifunctional crosslinking agent, capable of linking two thiol-containing molecules.

The proposed reaction pathway is illustrated below. The initial, rapid Michael addition is followed by the potential for a slower, secondary substitution reaction.

Caption: Reaction mechanism of this compound with protein thiols.

Managing Side Reactions

While highly selective for thiols, experimenters must be aware of potential side reactions. The maleimide ring is susceptible to hydrolysis, particularly at pH values above 8.0, which opens the ring and renders the reagent inactive.[10] Therefore, a careful balance of pH is required to enable thiolate formation without promoting excessive hydrolysis.

Core Application: Site-Specific Protein Modification

The selective and efficient reaction with cysteine makes this compound a premier tool for site-specific protein modification, a critical process in diagnostics, therapeutics (e.g., antibody-drug conjugates), and basic research.[11]

The Rationale for Cysteine Targeting

Cysteine is often the amino acid of choice for targeted modification due to two key properties:

-

Low Natural Abundance: Cysteine is one of the least common amino acids, meaning a protein may have only one or a few surface-accessible cysteine residues, allowing for precise, site-specific labeling.[11]

-

Unique Nucleophilicity: The thiol side chain is highly nucleophilic at physiological pH, enabling chemoselective reactions that do not affect other amino acid residues.[8][12]

General Workflow for Protein Labeling

A typical labeling experiment follows a three-stage process: protein preparation, the conjugation reaction, and purification of the final product. Each step is critical for achieving a homogenous and active bioconjugate.

Caption: Standard experimental workflow for protein labeling with a maleimide reagent.

Detailed Experimental Protocol: Labeling of a Model Protein

This protocol provides a self-validating system for the conjugation of this compound to a protein containing accessible cysteine residues.

Materials:

-

Model Protein (e.g., BSA, which has one free cysteine, or an engineered antibody fragment)

-

This compound

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column (e.g., PD-10)

-

Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

Protocol Steps:

-

Reagent Preparation:

-

Protein Solution: Prepare a 1-5 mg/mL solution of the protein in PBS. Causality: This concentration is high enough for efficient reaction but low enough to prevent aggregation.

-

TCEP Stock: Prepare a 100 mM stock solution of TCEP in water. Neutralize to ~pH 7.0 with 1 M NaOH. Store frozen in aliquots. Causality: TCEP is a non-thiol-based reducing agent, meaning it will not compete with the protein for the maleimide reagent. It effectively reduces any disulfide bonds to expose free thiols for conjugation.[10][11]

-

Maleimide Stock: Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. This must be prepared fresh immediately before use. Causality: Maleimides are susceptible to hydrolysis in aqueous environments; preparing the stock in an anhydrous organic solvent and using it immediately maximizes its reactivity.

-

-

Protein Reduction:

-

To the protein solution, add the TCEP stock solution to a final concentration of 1 mM (a 20-50 fold molar excess over the protein's thiol content is typical).

-

Incubate at room temperature for 60 minutes. Causality: This step ensures all available cysteine residues are reduced and ready for conjugation.

-

-

Conjugation Reaction:

-

Immediately following reduction, add the freshly prepared 10 mM maleimide stock solution to the protein solution. A 10- to 20-fold molar excess of maleimide over available thiol groups is a good starting point.

-

Gently mix and incubate at room temperature for 1-2 hours or at 4°C overnight. The reaction should be protected from light. Causality: The molar excess drives the reaction to completion. Incubation conditions can be optimized; room temperature is faster, while 4°C can minimize protein degradation for sensitive targets.

-

-

Quenching (Optional but Recommended):

-

Add a quenching reagent like L-cysteine to a final concentration of 10 mM (a large excess over the initial maleimide concentration).

-

Incubate for 15 minutes. Causality: This step deactivates any unreacted this compound, preventing non-specific labeling during storage or subsequent steps.

-

-

Purification:

-

Equilibrate a desalting column with PBS according to the manufacturer's instructions.

-

Apply the reaction mixture to the column to separate the labeled protein (which elutes first) from excess maleimide reagent and quenching agent.[13]

-

Collect the protein-containing fractions. Confirmation of successful conjugation can be achieved via mass spectrometry (observing the expected mass shift) or SDS-PAGE analysis.

-

Broader Synthetic Utility

Beyond bioconjugation, dihalomaleimides are valuable synthons in organic chemistry. They serve as versatile building blocks in palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex, unsymmetrically 3,4-disubstituted maleimides.[14] They also participate in cycloaddition reactions, such as the Diels-Alder reaction, further expanding their utility in constructing complex molecular architectures.[15][16][17]

Conclusion

This compound is more than a standard maleimide reagent. Its dichloro-substituted alkene core provides enhanced reactivity and kinetic advantages for the rapid and efficient modification of cysteine residues. This property makes it an invaluable tool for researchers in drug development, chemical biology, and materials science. By understanding its underlying chemical principles and following robust, validated protocols, scientists can effectively harness its power to create precisely defined and functional bioconjugates for a vast array of applications.

References

- PubChem. This compound | C5H3Cl2NO2 | CID 14293. [Link]

- Shanghai Witofly Chemical Co.,Ltd. This compound|1123-61-1. [Link]

- PubChemLite. This compound (C5H3Cl2NO2). [Link]

- Wang, Z. et al. (2020). Fast and Cysteine-Specific Modification of Peptides, Proteins and Bacteriophage Using Chlorooximes. National Institutes of Health (NIH). [Link]

- Stephanopoulos, N. & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy.

- Secrest, P. (2017). Modification of cysteine. Washington University School of Medicine. [Link]

- ResearchGate. Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. [Link]

- Organic Chemistry Portal. Synthesis of maleimides. [Link]

- Nathani, R. I. et al. (2018). Late-stage modification of peptides and proteins at cysteine with diaryliodonium salts. National Institutes of Health (NIH). [Link]

- ResearchGate. Synthesis of the Formal Diels-Alder Adducts of N-substituted Dehydromaleimides and Anthracene. [Link]

- Adumeau, P. et al. (2018). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. National Institutes of Health (NIH). [Link]

- Grim, J. C. et al. (2014). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. National Institutes of Health (NIH). [Link]

- Paulsen, C. E. & Carroll, K. S. (2013). Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery.

- Jack, R. W. et al. (2020).

- Royal Society of Chemistry. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. [Link]

- Royal Society of Chemistry.

- Reisz, J. A. et al. (2019). Introduction to approaches and tools for the evaluation of protein cysteine oxidation. National Institutes of Health (NIH). [Link]

- ResearchGate. Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity. [Link]

- Arkat USA, Inc. Diels-Alder cycloaddition reactions of 1,1-dichloro-2,3,4,5-tetraethylgermole and -stannole. [Link]

- Organic Syntheses. N-Phenylmaleimide. [Link]

Sources

- 1. This compound | C5H3Cl2NO2 | CID 14293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synchem.de [synchem.de]

- 3. PubChemLite - this compound (C5H3Cl2NO2) [pubchemlite.lcsb.uni.lu]

- 4. This compound|1123-61-1-Shanghai Witofly Chemical Co.,Ltd [witofly.com]

- 5. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bachem.com [bachem.com]

- 7. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Late-stage modification of peptides and proteins at cysteine with diaryliodonium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fast and Cysteine-Specific Modification of Peptides, Proteins and Bacteriophage Using Chlorooximes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Maleimide synthesis [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. rsc.org [rsc.org]

- 17. arkat-usa.org [arkat-usa.org]

An In-Depth Technical Guide to 3,4-dichloro-1-methyl-1H-pyrrole-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my experience that a thorough understanding of a chemical entity's fundamental properties is paramount to its successful application in research and development. This guide is intended to provide a comprehensive technical overview of 3,4-dichloro-1-methyl-1H-pyrrole-2,5-dione, a molecule of significant interest due to its reactive nature and its role as a precursor to potentially bioactive compounds. We will delve into its chemical structure, synthesis, reactivity, and known biological implications, moving beyond a simple recitation of facts to explore the underlying chemical principles that govern its behavior. This document is structured to be a practical and insightful resource for professionals in the chemical and pharmaceutical sciences.

Physicochemical and Structural Characteristics

3,4-dichloro-1-methyl-1H-pyrrole-2,5-dione, also known as N-methyl-2,3-dichloromaleimide, is a halogenated cyclic imide. Its core structure is a five-membered pyrrole ring, rendered electron-deficient by the presence of two carbonyl groups and two chlorine atoms. This electron deficiency is a key determinant of its chemical reactivity.

Table 1: Physicochemical Properties of 3,4-dichloro-1-methyl-1H-pyrrole-2,5-dione

| Property | Value | Source |

| CAS Number | 1123-61-1 | PubChem[1] |

| Molecular Formula | C₅H₃Cl₂NO₂ | PubChem[1] |

| Molecular Weight | 179.99 g/mol | PubChem[1] |

| Melting Point | 82-83 °C | CAS Common Chemistry |

| Appearance | White powder | ZHEJIANG JIUZHOU CHEM CO.,LTD |

| Purity | 99% | ZHEJIANG JIUZHOU CHEM CO.,LTD |

The structural arrangement of 3,4-dichloro-1-methyl-1H-pyrrole-2,5-dione, with its planar ring and electrophilic centers, is pivotal to its chemical behavior, particularly in reactions with nucleophiles and in cycloaddition processes.

Caption: Chemical structure of 3,4-dichloro-1-methyl-1H-pyrrole-2,5-dione.

Synthesis and Mechanistic Considerations

The synthesis of N-substituted maleimides is a well-established area of organic chemistry. The general and most common approach involves a two-step process starting from maleic anhydride and a primary amine. This methodology can be adapted for the synthesis of 3,4-dichloro-1-methyl-1H-pyrrole-2,5-dione from dichloromaleic anhydride and methylamine.

The reaction proceeds through an initial nucleophilic attack of the primary amine on one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of a maleamic acid intermediate. Subsequent dehydration, typically promoted by a dehydrating agent such as acetic anhydride or by thermal means, induces cyclization to form the imide ring.

Caption: General synthesis pathway for 3,4-dichloro-1-methyl-1H-pyrrole-2,5-dione.

A study on the synthesis of the N-phenyl analogue, 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione, demonstrated that this reaction can be efficiently carried out using microwave irradiation, significantly reducing the reaction time compared to conventional heating.[2][3] This suggests that a similar microwave-assisted approach could be highly effective for the synthesis of the N-methyl derivative.

Spectroscopic Characterization

¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the N-methyl protons. Based on data for other N-alkyl maleimides, this singlet would likely appear in the range of 2.5-3.5 ppm.

¹³C NMR: The carbon NMR spectrum should exhibit three distinct signals: one for the methyl carbon, one for the two equivalent carbonyl carbons, and one for the two equivalent vinylic carbons attached to the chlorine atoms. The carbonyl carbons are expected to resonate at a low field (around 160-170 ppm), while the vinylic carbons would appear in the olefinic region (around 130-140 ppm). The methyl carbon signal would be found at a much higher field.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 160 - 170 |

| C-Cl | 130 - 140 |

| N-CH₃ | 20 - 30 |

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the carbonyl groups of the imide functionality, typically appearing in the region of 1700-1780 cm⁻¹. Other notable absorptions would include C-N stretching and C-Cl stretching vibrations.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (179.99 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion will be observed, with peaks at m/z values corresponding to the different combinations of ³⁵Cl and ³⁷Cl isotopes.

Reactivity and Synthetic Utility

The chemical reactivity of 3,4-dichloro-1-methyl-1H-pyrrole-2,5-dione is dominated by the electrophilic nature of the dichlorinated double bond and the carbonyl groups. This makes it a versatile building block in organic synthesis.

Nucleophilic Substitution

The chlorine atoms on the pyrrole ring are susceptible to nucleophilic substitution, particularly with soft nucleophiles. This reactivity allows for the introduction of a variety of functional groups at the 3- and 4-positions of the pyrrole ring. For instance, reaction with primary amines can lead to the formation of 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives, which have been investigated for their biological activity.[4][5]

Caption: Nucleophilic substitution on the dichloromaleimide ring.

Cycloaddition Reactions

The electron-deficient double bond of the maleimide ring system is an excellent dienophile in Diels-Alder reactions and can also participate in other cycloaddition reactions. These reactions provide a powerful tool for the construction of complex polycyclic systems. The reaction of N-substituted maleimides with dienes is a well-established method for the synthesis of bicyclic compounds.[6]

Biological and Toxicological Profile

Biological Activity

While specific biological activity data for 3,4-dichloro-1-methyl-1H-pyrrole-2,5-dione is limited, the broader class of N-substituted maleimides and their derivatives have shown a wide range of biological activities. Derivatives of 3,4-dichloro-1H-pyrrole-2,5-dione have been synthesized and investigated as potential anticancer agents and tyrosine kinase inhibitors.[4][5] Furthermore, other 1H-pyrrole-2,5-dione derivatives have been studied as cholesterol absorption inhibitors.[7] The core structure is considered a valuable scaffold in medicinal chemistry for the development of new therapeutic agents.[8]

Toxicological Information

Toxicological data for 3,4-dichloro-1-methyl-1H-pyrrole-2,5-dione is not extensively documented. However, information from supplier safety data sheets indicates that the compound is classified as "fatal if swallowed". As with all halogenated organic compounds, it should be handled with appropriate personal protective equipment in a well-ventilated area.

Experimental Protocols

The following is a generalized, illustrative protocol for the synthesis of 3,4-dichloro-1-methyl-1H-pyrrole-2,5-dione, based on established methods for the synthesis of N-substituted maleimides.[9][10] This protocol should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Step 1: Formation of N-methyl-2,3-dichloromaleamic acid

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve dichloromaleic anhydride (1 equivalent) in a suitable aprotic solvent (e.g., diethyl ether or acetone) at room temperature.

-

Slowly add a solution of methylamine (1 equivalent) in the same solvent to the stirred solution of the anhydride. The addition should be done cautiously as the reaction can be exothermic.

-

Stir the resulting suspension at room temperature for 1-2 hours.

-

Collect the precipitated N-methyl-2,3-dichloromaleamic acid by vacuum filtration and wash with cold solvent.

-

Dry the intermediate product under vacuum.

Step 2: Cyclodehydration to 3,4-dichloro-1-methyl-1H-pyrrole-2,5-dione

-

In a round-bottom flask, suspend the dried N-methyl-2,3-dichloromaleamic acid (1 equivalent) in acetic anhydride (used as both solvent and dehydrating agent).

-

Add anhydrous sodium acetate (catalytic amount) to the suspension.

-

Heat the mixture with stirring (e.g., in a water bath or oil bath) until the solid dissolves.

-

Continue heating for a specified period (e.g., 1-2 hours) to ensure complete cyclization.

-

Cool the reaction mixture to room temperature and then pour it into ice-water with vigorous stirring to precipitate the product.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of a non-polar solvent (e.g., petroleum ether) to remove any residual acetic anhydride.

-

Dry the final product, 3,4-dichloro-1-methyl-1H-pyrrole-2,5-dione, under vacuum.

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of hexane and ethyl acetate.

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Conclusion

3,4-dichloro-1-methyl-1H-pyrrole-2,5-dione is a reactive and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its electron-deficient nature makes it a valuable substrate for a variety of chemical transformations, enabling the synthesis of more complex and potentially bioactive molecules. While a comprehensive dataset on its properties is still emerging, this guide provides a solid foundation for its handling, synthesis, and application in a research and development setting. As with any reactive chemical, appropriate safety precautions are essential. Further research into the specific biological activities and toxicological profile of this compound is warranted to fully realize its potential.

References

- Al-Azzawi, A. M. (2019). Synthesis and biological activity of some maleimide derivatives. Journal of Basrah Researches (Sciences), 45(1).

- Smolecule. (2023, August 15). 3,4-Dichloro-1H-pyrrole-2,5-dione.

- Kozma, V., & Szőllősi, G. (2022). Enantioselective Michael addition of aldehydes to maleimides catalysed by surface-adsorbed natural amino acids. The Royal Society of Chemistry.

- Maleimides in Polymer Science. (Year not available).

- Google Patents. (Patent Date). Synthesis of N- alkyl substituted maleimide.

- ResearchGate. (2025, August 6).

- Cava, M. P., Deana, A. A., Muth, K., & Mitchell, M. J. N-Phenylmaleimide. Organic Syntheses.

- Lima, J. A. F., Sousa, J. F., Siqueira, F. S., et al. (2018). Synthesis of 3,4-dichloro-1-phenyl-1h-pyrrole-2,5-dione in micro-waves reactor. Journal of Analytical & Pharmaceutical Research, 7(5), 641-644.

- Sigma-Aldrich. 3,4-dichloro-1-methyl-1h-pyrrole-2,5-dione.

- ResearchGate.

- ChemicalBook. Maleimide(541-59-3) 1H NMR spectrum.

- Chemdiv. Compound 3,4-dichloro-1-(2-methylphenyl)-1H-pyrrole-2,5-dione.

- Lima, J. A. F., Sousa, J. F., Siqueira, F. S., et al. (2018). Synthesis of 3,4-dichloro-1-phenyl-1h-pyrrole-2,5-dione in micro-waves reactor. Journal of Analytical & Pharmaceutical Research, 7(5).

- BLDpharm. 1193-54-0|3,4-Dichloro-1H-pyrrole-2,5-dione.

- MDPI. (Year not available).

- National Institutes of Health. Reductive Heck Reactions of N-Methyl-substituted Tricyclic Imides.

- Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (Year not available). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry.

- CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.

- National Institutes of Health. (Year not available). Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones.

- PubMed. (2019, April 10). Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones.

- PubMed. (2018, May 1).

- MDPI. (Year not available). The Reactions of N,N′-Diphenyldithiomalondiamide with Arylmethylidene Meldrum's Acids.

- PubChem. 2,3-Dichloro-N-methylmaleimide.

- Sheehan, J. C., & Cruickshank, P. A. 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. Organic Syntheses.

- ResearchGate. (2019, April).

- ResearchGate. (2020, February 9). Please suggest best process for N-methyl pyrrole synthesis ?

- Lynch, D. M., & Crovetti, A. J. (1972). Reactions of dichloromaleimides with alcohols, phenols, and thiols. Journal of Heterocyclic Chemistry, 9(5), 1027-1032.

Sources

- 1. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. medcraveonline.com [medcraveonline.com]

- 4. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buy 3,4-Dichloro-1H-pyrrole-2,5-dione | 1193-54-0 [smolecule.com]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Mechanism of Action of 2,3-Dichloro-N-methylmaleimide with Thiols

This guide provides a comprehensive technical overview of the chemical interactions between 2,3-dichloro-N-methylmaleimide and thiol-containing molecules. It is intended for researchers, scientists, and drug development professionals who are leveraging this chemistry for applications such as bioconjugation, proteomics, and the development of antibody-drug conjugates (ADCs). We will delve into the core reaction mechanism, explore the kinetics and influencing factors, detail experimental protocols for characterization, and discuss the implications of this chemistry in modern molecular sciences.

Introduction: The Unique Reactivity of Dichloromaleimides

The covalent modification of thiol groups, particularly the side chains of cysteine residues in proteins, is a cornerstone of bioconjugation chemistry.[1] Among the various thiol-reactive reagents, maleimides are widely utilized due to their high chemoselectivity and rapid reaction rates under physiological conditions.[2][3] The reaction proceeds via a Michael addition, where the nucleophilic thiol attacks the electron-deficient carbon-carbon double bond of the maleimide ring, forming a stable thioether bond.[3][4]

This compound represents an advancement in this class of reagents, offering distinct reactivity profiles compared to its non-halogenated counterparts. The two chlorine atoms significantly enhance the electrophilicity of the maleimide double bond, leading to faster reaction kinetics. More importantly, they introduce a subsequent reaction pathway—elimination—that can be exploited for novel applications such as disulfide bond re-bridging and the creation of more stable bioconjugates.

The Core Reaction Mechanism: A Two-Step Process

The interaction of this compound with a thiol (R-SH) is not a simple one-step addition. It is a sequential process involving an initial Michael addition followed by one or more elimination steps.

Step 1: Nucleophilic Michael Addition

The reaction is initiated by the nucleophilic attack of a thiolate anion (R-S⁻) on one of the carbons of the C=C double bond in the maleimide ring.[4] This is a classic Michael addition reaction. The rate of this reaction is pH-dependent, as the concentration of the more nucleophilic thiolate anion increases with pH.[5] However, at pH values above 7.5, the competing reaction with amines can become more significant.[5] For most applications involving proteins, a pH range of 6.5 to 7.5 provides an optimal balance of thiol reactivity and selectivity.[3][5]

The initial product of this addition is a succinimide intermediate where the thiol is attached to one carbon and a chlorine atom to the adjacent carbon.

Step 2: Elimination of Hydrogen Chloride (HCl)

Following the initial addition, a spontaneous elimination of a chlorine atom and a proton from the adjacent carbon occurs, leading to the reformation of a double bond. This results in a monochloro-substituted maleimide-thiol adduct. This elimination reaction is rapid and is driven by the formation of a more stable, conjugated system.

Potential for a Second Addition and Cross-Linking

The resulting monochloro-maleimide derivative is still an electrophile and can react with a second thiol molecule. This opens up the possibility of cross-linking two thiol-containing molecules. In the context of antibody-drug conjugates (ADCs), this property is ingeniously used to re-bridge the interchain disulfide bonds of an antibody after their initial reduction.[6] This leads to more homogeneous and stable ADCs.[6]

The reaction with a second thiol proceeds through another Michael addition followed by the elimination of the second chlorine atom, ultimately forming a dithio-substituted maleimide.

Visualizing the Reaction Pathway

The following diagram illustrates the sequential reaction mechanism of this compound with thiols.

Caption: Reaction pathway of this compound with thiols.

Factors Influencing the Reaction

Several parameters critically affect the outcome of the reaction between this compound and thiols. Careful control of these factors is essential for achieving the desired product with high yield and purity.

| Parameter | Effect on Reaction | Recommended Range/Considerations |

| pH | Influences the concentration of the reactive thiolate anion. Higher pH increases the reaction rate but can also increase hydrolysis of the maleimide ring and reaction with amines.[5] | 6.5 - 7.5 for optimal thiol selectivity.[3][5] |

| Stoichiometry | The molar ratio of the dichloromaleimide to thiol will determine the final product. An excess of dichloromaleimide will favor the monochloro-adduct, while a 1:2 ratio (dichloromaleimide:thiol) will favor the dithio-adduct (cross-linking). | Carefully controlled based on the desired outcome. For disulfide re-bridging, a slight excess of the dichloromaleimide is often used. |

| Temperature | Higher temperatures generally increase the reaction rate. | Room temperature is typically sufficient for most applications. |

| Solvent | Polar aprotic solvents like DMF and DMSO can facilitate the reaction.[5] For biological applications, aqueous buffers are commonly used. | Aqueous buffers (e.g., PBS) are standard for protein modifications. Co-solvents may be needed for poorly soluble reagents. |

Stability of the Thiol-Maleimide Adduct: The Hydrolysis Challenge

A significant consideration in the use of maleimide chemistry is the stability of the resulting succinimide ring. The thioether adduct can undergo hydrolysis, leading to the opening of the succinimide ring.[7][8][9] This can be problematic in biological systems, as it can lead to the loss of the conjugated molecule.

The adducts formed from dichloromaleimides can also undergo hydrolysis. However, the nature of the final dithio-adduct in cross-linking applications may confer additional stability against retro-Michael reactions.[10][11] The rate of hydrolysis is pH-dependent, with higher pH leading to faster hydrolysis.[11]

Experimental Protocols for Studying the Reaction

To investigate the reaction of this compound with thiols, a combination of analytical techniques is employed.

Monitoring Reaction Progress with UV-Vis Spectroscopy

Principle: The consumption of the maleimide can be monitored by the decrease in its absorbance at around 300 nm.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of the thiol-containing molecule (e.g., glutathione, cysteine-containing peptide) in a reaction buffer (e.g., PBS, pH 7.4).

-

Initiate the reaction by mixing the reactants in a quartz cuvette.

-

Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the decrease in absorbance at the λmax of the maleimide over time.

-

The reaction rate can be determined by fitting the absorbance data to a suitable kinetic model.

Product Characterization with Mass Spectrometry

Principle: Mass spectrometry (MS) is used to confirm the identity of the reaction products by determining their precise molecular weights.

Protocol:

-

After the reaction is complete, quench the reaction if necessary.

-

Desalt the sample using a suitable method (e.g., zip-tip, dialysis) to remove buffer salts and unreacted reagents.

-

Analyze the sample using an appropriate mass spectrometer (e.g., ESI-MS, MALDI-TOF).

-

The observed mass of the product should correspond to the theoretical mass of the expected adduct (mono- or dithio-substituted).

Workflow for Product Analysis

The following diagram outlines a typical workflow for the analysis of the reaction products.

Caption: A typical workflow for the analysis of reaction products.

Applications in Drug Development and Research

The unique reactivity of this compound has led to its adoption in several cutting-edge applications.

-

Antibody-Drug Conjugates (ADCs): The ability to re-bridge disulfide bonds in antibodies after reduction makes dichloromaleimides valuable for creating more homogeneous and stable ADCs with a defined drug-to-antibody ratio (DAR).[6][12][13]

-

Proteomics and Chemical Biology: As highly reactive thiol-selective probes, they can be used to label and identify cysteine-containing proteins in complex biological samples.[14][15] Their rapid kinetics are advantageous for capturing transiently exposed thiols.

-

Peptide Stapling and Macrocyclization: The ability to cross-link two thiols can be used to cyclize peptides, which can enhance their stability and biological activity.[16]

Conclusion

This compound is a powerful reagent for the selective modification of thiols. Its enhanced reactivity and unique two-step reaction mechanism, involving Michael addition and subsequent elimination, offer significant advantages over traditional maleimides, particularly for applications requiring disulfide bond re-bridging and the formation of highly stable bioconjugates. A thorough understanding of the reaction mechanism, kinetics, and the influence of experimental parameters is crucial for the successful implementation of this chemistry in research and drug development. By carefully controlling the reaction conditions and utilizing appropriate analytical techniques for characterization, researchers can fully exploit the potential of this compound to create novel and effective molecular tools and therapeutics.

References

- Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation. Journal of Proteome Research, 2017. [Link]

- Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxid

- Limiting the Hydrolysis and Oxidation of Maleimide–Peptide Adducts Improves Detection of Protein Thiol Oxidation. Journal of Proteome Research. [Link]

- Force-induced ring-open hydrolysis strengthens the maleimide-thiol adducts for stable protein-polymer conjug

- minireview: addressing the retro-michael instability of maleimide bioconjug

- Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. RSC Publishing, 2013. [Link]

- Fast and Cysteine-Specific Modification of Peptides, Proteins and Bacteriophage Using Chlorooximes. PMC - NIH. [Link]

- Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging. PMC - NIH, 2014. [Link]

- Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity.

- Mechanisms of Alkyl and Aryl Thiol Addition to N-Methylmaleimide. PubMed, 2018. [Link]

- Rapid, Stable, Chemoselective Labeling of Thiols with Julia-Kocienski Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjug

- Micro- and mid-scale maleimide-based conjugation of cytotoxic drugs to antibody hinge region thiols for tumor targeting. PubMed. [Link]

- Rapid, stable, chemoselective labeling of thiols with Julia-Kocieński-like reagents: a serum-stable alternative to maleimide-based protein conjug

- Modific

- Thiol Reactive Probes and Chemosensors. MDPI. [Link]

- Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. PubMed Central. [Link]

- Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates.

- Modification of cysteine residues by N-ethylmaleimide inhibits annexin II tetramer mediated liposome aggreg

- Proteomics: Concepts and applications in human medicine. PMC - NIH. [Link]

- Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery.

Sources

- 1. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. bachem.com [bachem.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. communities.springernature.com [communities.springernature.com]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 12. Micro- and mid-scale maleimide-based conjugation of cytotoxic drugs to antibody hinge region thiols for tumor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

- 14. Proteomics: Concepts and applications in human medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates [explorationpub.com]

Solubility Profile of 2,3-Dichloro-N-methylmaleimide: A Predictive and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,3-Dichloro-N-methylmaleimide is a key chemical intermediate whose utility in synthesis and material science is critically dependent on its behavior in solution. A thorough understanding of its solubility is paramount for reaction optimization, purification, and formulation development. However, publicly available quantitative solubility data for this compound is notably scarce. This guide addresses this knowledge gap not by presenting pre-existing data, but by providing a robust framework for predicting and experimentally determining its solubility in a range of common organic solvents.

As a Senior Application Scientist, my objective is to equip researchers with the foundational principles and practical methodologies to confidently assess the solubility of this compound. We will explore the theoretical underpinnings of solubility, leveraging concepts like Hansen Solubility Parameters (HSP) to build a predictive profile. This theoretical analysis is complemented by a detailed, field-proven experimental protocol for generating reliable, quantitative solubility data.

Introduction to the Solute: this compound

This compound is a derivative of maleimide, characterized by a cyclic imide core, two chlorine atoms substituted on the carbon-carbon double bond, and an N-methyl group. This unique combination of functional groups dictates its chemical reactivity and, pivotally, its interactions with various solvents.

2.1 Chemical Identity

-

IUPAC Name: 3,4-dichloro-1-methyl-1H-pyrrole-2,5-dione[1]

-

Synonyms: N-Methyl-2,3-dichloromaleimide[2]

-

Molecular Structure:

2.2 Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₃Cl₂NO₂ | [1][3][5] |

| Molecular Weight | 179.99 g/mol | [1][3] |

| Physical Form | Solid (predicted) | |

| XlogP (Predicted) | 1.2 | [1] |

Theoretical Framework for Solubility Prediction

The core principle "like dissolves like" governs solubility, but a more quantitative approach is required for reliable prediction. Hansen Solubility Parameters (HSP) offer a powerful system for this, dissecting the total cohesive energy of a substance into three distinct components representing the primary intermolecular forces.[6][7][8]

3.1 Hansen Solubility Parameters (HSP) The total Hansen parameter (δt) is derived from three components, measured in MPa⁰.⁵:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

For a solute to dissolve in a solvent, their HSP values must be similar. The "distance" (Ra) between the HSP coordinates of the solute and solvent in 3D Hansen space can be calculated; a smaller Ra indicates higher affinity and probable solubility.[9]

3.2 Estimated HSP Profile for this compound While experimentally determined HSP values for this specific molecule are unavailable, we can infer a qualitative profile by analyzing its structure:

-